molecular formula C19H13ClN2O2S2 B2542500 N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-chlorobenzenesulfonamide CAS No. 946306-19-0

N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-chlorobenzenesulfonamide

Cat. No.: B2542500
CAS No.: 946306-19-0
M. Wt: 400.9
InChI Key: WXDUPUDOVILLLI-UHFFFAOYSA-N
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Description

N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-chlorobenzenesulfonamide is a complex organic compound that features a benzothiazole ring fused with a phenyl group and a chlorobenzenesulfonamide moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory and antimicrobial properties .

Mechanism of Action

The mechanism of action of benzothiazole derivatives can vary depending on the specific derivative and its target. For example, some benzothiazole derivatives have been found to inhibit cyclooxygenase (COX), an enzyme involved in inflammation . Others have shown activity against Mycobacterium tuberculosis, the bacterium that causes tuberculosis .

Pharmacokinetics, or how the body absorbs, distributes, metabolizes, and excretes a drug, can also vary widely among benzothiazole derivatives. Factors that can influence the pharmacokinetics of these compounds include their chemical structure, the route of administration, and individual patient factors .

The action environment, or the conditions under which a drug is effective, can also vary. Factors such as pH, temperature, and the presence of other substances can influence the activity of benzothiazole derivatives .

Biochemical Analysis

Biochemical Properties

The biochemical properties of N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-chlorobenzenesulfonamide are largely determined by its interactions with enzymes, proteins, and other biomolecules . For instance, it has been found to exhibit anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes It may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is believed to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses

Metabolic Pathways

This compound may be involved in various metabolic pathways, interacting with enzymes or cofactors It could also have effects on metabolic flux or metabolite levels

Transport and Distribution

It could interact with transporters or binding proteins, and may have effects on its localization or accumulation within cells .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-chlorobenzenesulfonamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with chlorinated reagents to yield the final product . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using automated reactors to ensure consistency and purity. The use of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is common for monitoring the reaction progress and verifying the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-chlorobenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2), reducing agents like sodium borohydride (NaBH4), and halogenated compounds like chlorobenzene. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-chlorobenzenesulfonamide has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamides
  • N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-morpholino)ethylamino)benzamides

Uniqueness

N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-chlorobenzenesulfonamide is unique due to its specific combination of a benzothiazole ring and a chlorobenzenesulfonamide moiety, which imparts distinct biological activities. Compared to similar compounds, it may exhibit higher potency or selectivity in its biological effects .

Properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-chlorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN2O2S2/c20-13-9-11-14(12-10-13)26(23,24)22-16-6-2-1-5-15(16)19-21-17-7-3-4-8-18(17)25-19/h1-12,22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXDUPUDOVILLLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)NS(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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